molecular formula C4H8N2S B8721457 Thiazole, 4,5-dihydro-4-methyl-2-amino-

Thiazole, 4,5-dihydro-4-methyl-2-amino-

Cat. No.: B8721457
M. Wt: 116.19 g/mol
InChI Key: SILRNKZBMNSABG-UHFFFAOYSA-N
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Description

Thiazole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . The compound “Thiazole, 4,5-dihydro-4-methyl-2-amino-” is a partially hydrogenated thiazole derivative featuring a methyl group at position 4 and an amino group at position 2. This structure combines the electron-rich thiazole core with substituents that modulate its chemical reactivity and biological interactions.

The amino group at position 2 enables hydrogen bonding, which is critical for interactions with enzymes or receptors, while the 4-methyl group may enhance lipophilicity, improving membrane permeability . Such structural features align with trends observed in bioactive thiazoles like nizatidine (antiulcer) and tiazofurin (anticancer), where substituents dictate potency and selectivity .

Properties

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

IUPAC Name

4-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C4H8N2S/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6)

InChI Key

SILRNKZBMNSABG-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound Substituents Aromaticity Key Functional Groups Molecular Weight (g/mol)
4,5-Dihydro-4-methyl-2-amino-thiazole 4-CH₃, 2-NH₂, dihydro ring Non-aromatic Amino, Methyl ~130*
2-Amino-4,5-dimethylthiazole (HCl salt) 4-CH₃, 5-CH₃, 2-NH₂ Aromatic Amino, Dimethyl 194.7 (with HCl)
Imidazo[2,1-b]thiazole Fused imidazole-thiazole system Aromatic NH, S ~160–200†
6,7-Dihydro-4H-thiopyrano[4,3-d]thiazole Thiopyran-fused dihydro ring Non-aromatic NH₂, S ~186*

*Calculated based on structural formula; †Varies with substituents.

The methyl group at position 4 enhances lipophilicity relative to unsubstituted dihydrothiazoles, while the amino group at position 2 provides hydrogen-bonding capability, akin to antiviral aminothiazoles .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-brominated carbonyl compound, followed by cyclization to form the thiazoline ring. For example, using a β-bromo ketone with a pre-existing saturated carbon chain (e.g., 3-bromo-4-methylpentan-2-one) could yield the dihydro structure directly. The process is conducted in a mixed solvent system of water and tetrahydrofuran (THF) at 78–100°C for 3–8 hours, with N-bromosuccinimide (NBS) serving as the brominating agent.

Table 1: Representative Conditions for Cyclization Reactions

ParameterValue/DescriptionSource Citation
SolventWater:THF (1:1 v/v)
Temperature85–100°C
Reaction Time4–6 hours
Brominating AgentN-Bromosuccinimide (NBS)
Thiourea DerivativeN-Monosubstituted thiourea
Yield65–73% (reported for analogous compounds)

Post-Reaction Processing

Following cyclization, the product is basified with ammonia (10–30% aqueous solution) to precipitate the free amine. Purification via recrystallization or column chromatography ensures high purity (>95%).

Bromination-Cyclization Sequential Reactions in a One-Pot System

A streamlined one-pot synthesis eliminates intermediate isolation steps, improving efficiency. This method, originally developed for ethyl 2-amino-4-methylthiazole-5-carboxylate, can be adapted for dihydrothiazoles by modifying the carbonyl precursor.

Key Steps and Adaptations

  • Bromination : A β-keto ester (e.g., ethyl acetoacetate) is brominated at the α-position using NBS in THF.

  • Cyclization : The brominated intermediate reacts in situ with thiourea derivatives under acidic conditions to form the thiazoline ring.

For 4,5-dihydro-4-methyl-2-aminothiazole, substituting the β-keto ester with a cyclic or saturated analog (e.g., methyl 3-oxocyclohexanecarboxylate) could induce ring saturation during cyclization.

Table 2: One-Pot Bromination-Cyclization Protocol

StepConditionsSource Citation
BrominationNBS, THF, 40–50°C, 2 hours
CyclizationThiourea, HCl, 80°C, 4 hours
WorkupBasification with NH₃, extraction
Yield70–75% (analogous compounds)

Acid-Catalyzed Condensation and Diazotization

A third method, adapted from the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, involves acid-catalyzed condensation followed by diazotization. This approach is less direct but offers insights into stabilizing the dihydro structure.

Process Overview

  • Condensation : 3-Acetylpropanol reacts with thiourea in sulfuric acid at 78–100°C to form an intermediate thiazolidine.

  • Oxidation and Diazotization : Sequential treatment with sodium nitrite and hypophosphorous acid introduces the amino group while preserving ring saturation.

Table 3: Diazotization Conditions for Amino Group Introduction

ParameterValue/DescriptionSource Citation
Acid CatalystH₂SO₄ (conc.)
Temperature-10 to -20°C (nitrite addition)
Reducing AgentNaH₂PO₂
Yield73% (reported for related compound)

Challenges and Optimization Strategies

Controlling Ring Saturation

The dihydro structure necessitates precise control over reaction conditions to prevent over-oxidation to the fully aromatic thiazole. Hydrogenation of pre-formed thiazoles using palladium catalysts (e.g., Pd/C under H₂) is a potential supplementary step, though this adds complexity.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance cyclization efficiency but may increase side reactions. Lower temperatures (-10 to 0°C) during diazotization improve amino group retention .

Q & A

Q. What are the standard synthetic routes for 4,5-dihydro-4-methyl-2-aminothiazole derivatives, and how can their purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis, using precursors like 4-chloroaniline and brominated thiazole intermediates under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated via:
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH₂, C-S) through characteristic absorption bands .
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via chemical shifts (e.g., δ ~2.5 ppm for methyl groups, δ ~5.0 ppm for dihydro protons) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. Which spectroscopic techniques are essential for characterizing the structure of 4,5-dihydro-4-methyl-2-aminothiazole, and how do they confirm molecular integrity?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dihydro-thiazole ring protons at δ 3.1–4.2 ppm) .
  • High-Resolution MS (HRMS) : Validates molecular formula (e.g., C₅H₉N₂S requires m/z 129.0495) .
  • X-ray Crystallography (if available): Resolves 3D conformation and bond angles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of 4,5-dihydro-4-methyl-2-aminothiazole derivatives in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency .
  • Temperature Control : Heating to 80–100°C accelerates ring closure but avoids decomposition .
  • Catalyst Use : Bases like triethylamine or K₂CO₃ enhance nucleophilic substitution steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?

  • Methodological Answer : Contradictions arise due to substituent effects. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varied substituents (e.g., electronegative groups like -Cl or -NO₂ enhance antiproliferative activity ).

  • In Vitro Assays : Test against standardized cancer cell lines (e.g., MCF-7, DU145) with IC₅₀ measurements (Table 1) .

  • Computational Modeling : Molecular docking predicts binding affinity to targets (e.g., GABA receptors for anticonvulsant activity) .

    Table 1 : Anticancer Activity of Thiazole Derivatives (Example Data)

    CompoundCancer Cell LineIC₅₀ (µM)Reference
    Derivative AMCF-715
    Derivative BDU14520

Q. How do electron-withdrawing groups (EWGs) influence the biological activity of 4,5-dihydro-4-methyl-2-aminothiazole derivatives?

  • Methodological Answer : EWGs (e.g., -Cl, -NO₂) enhance activity by:
  • Increasing Electrophilicity : Facilitates covalent interactions with biological targets (e.g., enzyme active sites) .
  • Improving Membrane Permeability : Polar groups enhance solubility and cellular uptake .
  • Case Study : Derivatives with 4-chlorophenyl substituents showed 2–3× higher cytotoxicity against HA22T liver cancer cells than non-halogenated analogs .

Q. What methodologies validate the anticonvulsant mechanisms of thiazole derivatives in preclinical models?

  • Methodological Answer : Mechanistic studies involve:
  • In Vivo Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .
  • Neurotransmitter Analysis : HPLC measures GABA/glutamate levels in brain homogenates .
  • Patch-Clamp Electrophysiology : Assesses ion channel modulation (e.g., Na⁺ or Ca²⁺ channels) .

Translational Research Questions

Q. What steps are critical for transitioning 4,5-dihydro-4-methyl-2-aminothiazole derivatives from in vitro to clinical trials?

  • Methodological Answer : Key steps include:
  • ADME-Tox Profiling : Assess pharmacokinetics (e.g., plasma half-life) and organ toxicity in rodents .
  • Formulation Optimization : Develop stable dosage forms (e.g., PEGylated nanoparticles for enhanced bioavailability) .
  • Regulatory Compliance : Follow ICH guidelines for Good Laboratory Practice (GLP) and preclinical safety .

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